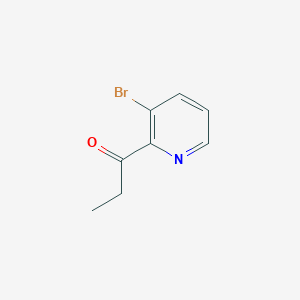
1-ethyl-1,3-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1,3-dimethylurea is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea, where the nitrogen atoms are substituted with ethyl and methyl groups. This compound is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,3-dimethylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, producing high yields with high chemical purity.
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ethylamine and dimethylamine with phosgene to form the desired urea derivative . This method, while effective, requires careful handling due to the toxicity of phosgene.
化学反应分析
Types of Reactions: 1-Ethyl-1,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new urea derivatives with different substituents.
科学研究应用
1-Ethyl-1,3-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of 1-ethyl-1,3-dimethylurea involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and compounds. The exact molecular targets and pathways depend on the specific application and reaction conditions .
相似化合物的比较
1,3-Dimethylurea: A simpler derivative with only methyl groups attached to the nitrogen atoms.
N,N’-Dimethylurea: Another urea derivative with different substituents.
N-Ethyl-N,N’-dimethylurea: A closely related compound with similar properties.
Uniqueness: 1-Ethyl-1,3-dimethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other urea derivatives may not be as effective .
属性
CAS 编号 |
101003-79-6 |
|---|---|
分子式 |
C5H12N2O |
分子量 |
116.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



